molecular formula C16H17NO3 B14293730 3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione CAS No. 113193-73-0

3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione

Cat. No.: B14293730
CAS No.: 113193-73-0
M. Wt: 271.31 g/mol
InChI Key: WGXWOIQBCMFKDQ-UHFFFAOYSA-N
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Description

3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a methyl group at the 6th position and a pentane-2,4-dione moiety attached to the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 6-methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde with pentane-2,4-dione under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
  • 4-Hydroxy-2-quinolones
  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid

Uniqueness

3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

113193-73-0

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

3-[(6-methyl-2-oxo-1H-quinolin-4-yl)methyl]pentane-2,4-dione

InChI

InChI=1S/C16H17NO3/c1-9-4-5-15-14(6-9)12(8-16(20)17-15)7-13(10(2)18)11(3)19/h4-6,8,13H,7H2,1-3H3,(H,17,20)

InChI Key

WGXWOIQBCMFKDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C=C2CC(C(=O)C)C(=O)C

Origin of Product

United States

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